molecular formula C12H21NO5 B15335704 4-(tert-Butyl) 3-methyl 1,4-oxazepane-3,4-dicarboxylate

4-(tert-Butyl) 3-methyl 1,4-oxazepane-3,4-dicarboxylate

Cat. No.: B15335704
M. Wt: 259.30 g/mol
InChI Key: QUPLCOBSVYZJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butyl) 3-methyl 1,4-oxazepane-3,4-dicarboxylate (CAS: 1374652-85-3) is a heterocyclic compound featuring a seven-membered 1,4-oxazepane ring substituted with two ester groups: a tert-butyl ester at position 4 and a methyl ester at position 2. Its molecular formula is COC(=O)C1COCCCN1C(=O)OC(C)(C)C, with a molar mass of 285.33 g/mol (calculated from the formula). This compound is commercially available in varying quantities (e.g., 100 mg, 1 g), with prices ranging from €809.24 to €1,084.99 (excluding VAT) depending on scale . Its primary applications include serving as a building block in pharmaceutical synthesis and organic chemistry research, particularly in the development of kinase inhibitors or other bioactive molecules requiring rigid heterocyclic scaffolds.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

4-O-tert-butyl 3-O-methyl 1,4-oxazepane-3,4-dicarboxylate

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-6-5-7-17-8-9(13)10(14)16-4/h9H,5-8H2,1-4H3

InChI Key

QUPLCOBSVYZJAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOCC1C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-(tert-Butyl) 3-methyl 1,4-oxazepane-3,4-dicarboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(tert-Butyl) 3-methyl 1,4-oxazepane-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazepane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazepane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups, leading to the formation of substituted oxazepane derivatives.

Scientific Research Applications

4-(tert-Butyl) 3-methyl 1,4-oxazepane-3,4-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl) 3-methyl 1,4-oxazepane-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the oxazepane ring and the tert-butyl and methyl groups can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Substituent Variations in Oxazepane Dicarboxylates

The tert-butyl and methyl ester groups in the target compound confer distinct steric and electronic properties. Key comparisons include:

Compound Substituent R1 (Position 4) Substituent R2 (Position 3) Key Properties Reference
4-(tert-Butyl) 3-methyl derivative tert-butyl (bulky, lipophilic) methyl (small, moderate polarity) High steric hindrance; enhanced stability in acidic conditions; moderate solubility
Hypothetical 4-ethyl 3-benzyl analog ethyl (less bulky) benzyl (aromatic, hydrophobic) Lower steric shielding; increased hydrophobicity; potential for π-π interactions N/A
4-methyl 3-ethyl derivative methyl (small) ethyl (moderate size) Improved solubility in polar solvents; reduced thermal stability N/A

Key Observations :

  • Methyl esters (as in the target) are generally more hydrolytically stable under basic conditions than benzyl esters but less reactive than trifluoroethyl esters.
Comparison with Non-Oxazepane Heterocycles

While structurally distinct, this compound highlights broader trends:

  • Tert-butyl carbamates (as in ) are commonly used as protecting groups for amines, whereas tert-butyl esters (as in the target compound) protect carboxylic acids. The latter is more resistant to nucleophilic attack but less stable under strong acidic conditions .

Research Findings and Industrial Relevance

Challenges and Opportunities
  • Limitations : The tert-butyl group may complicate purification due to its hydrophobicity.
  • Opportunities : Modifying the ester groups (e.g., replacing methyl with polar substituents) could optimize solubility for aqueous-phase reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.